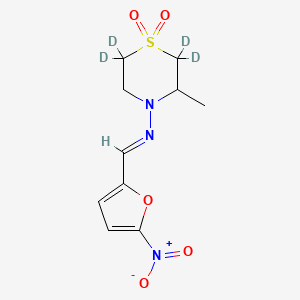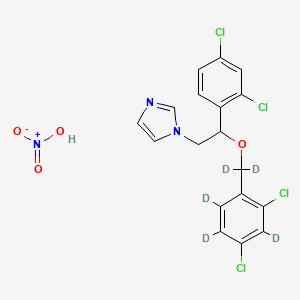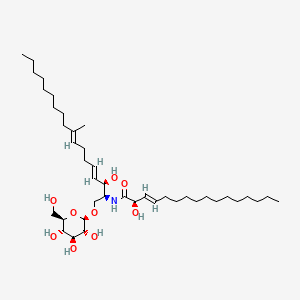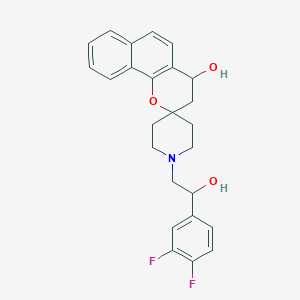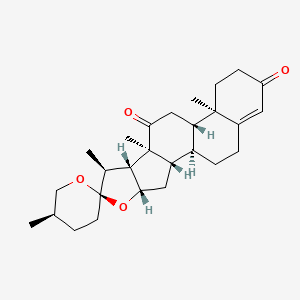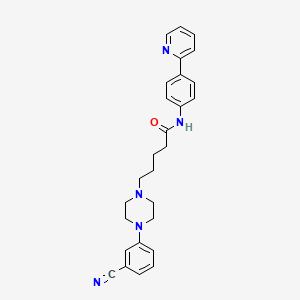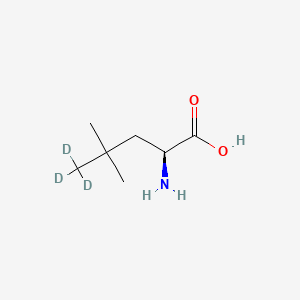
4-Methyl-L-leucine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-L-leucine-d3 is a deuterated derivative of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms with deuterium atoms at the methyl group. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-L-leucine-d3 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of 4-Methyl-L-leucine in the presence of deuterium gas. This process replaces the hydrogen atoms in the methyl group with deuterium atoms. The reaction conditions often include a palladium or platinum catalyst and a controlled atmosphere of deuterium gas.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium gas and catalysts is optimized to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-Methyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to the amino acid form.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
4-Methyl-L-leucine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracking metabolic pathways and understanding the role of leucine in various biological processes.
Protein Synthesis Research: Investigating the incorporation of leucine into proteins and its effects on protein structure and function.
Medical Research: Studying the role of leucine in diseases such as cancer and metabolic disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceutical research and development.
作用機序
The mechanism of action of 4-Methyl-L-leucine-d3 involves its incorporation into metabolic pathways where leucine plays a critical role. The deuterium labeling allows for precise tracking of the compound within cells. The primary molecular target is the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The activation of mTORC1 by leucine and its derivatives involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent signaling events .
類似化合物との比較
Similar Compounds
L-Leucine: The non-deuterated form of leucine.
D-Leucine: The enantiomer of L-leucine.
α-Methyl-L-leucine: A derivative with a methyl group at the α-position.
L-β-Homoleucine: A leucine derivative with modifications on the β-carbon.
Uniqueness of 4-Methyl-L-leucine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where understanding the detailed metabolic fate of leucine is crucial. The deuterium atoms provide a distinct mass difference, enabling accurate detection using mass spectrometry and other analytical techniques.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
148.22 g/mol |
IUPAC名 |
(2S)-2-amino-5,5,5-trideuterio-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1/i1D3 |
InChIキー |
LPBSHGLDBQBSPI-MQBGRFPLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)(C)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


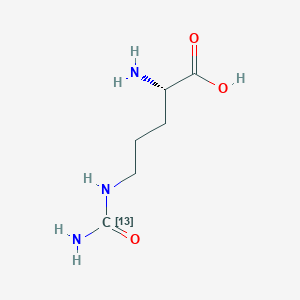
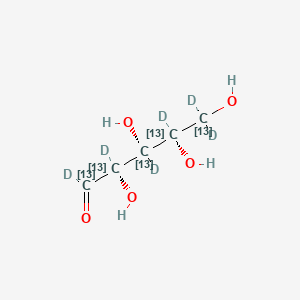
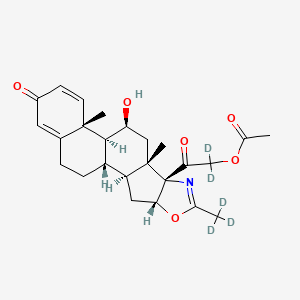
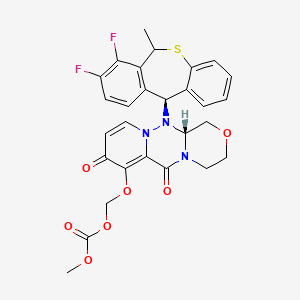
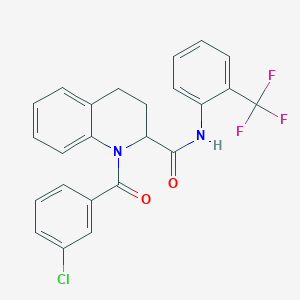
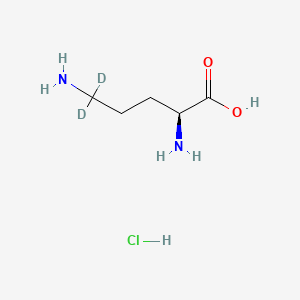
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
